A Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-nitrophenyl isothiocyanate
A Technical Guide to the Synthesis and Characterization of 2-Methoxy-4-nitrophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-4-nitrophenyl isothiocyanate, detailing a proposed synthetic pathway and established characterization data. The document offers in-depth experimental protocols and presents quantitative data in a structured format to support researchers in the fields of medicinal chemistry, chemical biology, and drug development.
Physicochemical Properties
2-Methoxy-4-nitrophenyl isothiocyanate is an aromatic compound featuring methoxy, nitro, and isothiocyanate functional groups. These groups confer specific reactivity and properties to the molecule, making it a subject of interest for further chemical exploration. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 190774-55-1 | [1][2] |
| Molecular Formula | C₈H₆N₂O₃S | [1][2][3] |
| Molecular Weight | 210.21 g/mol | [1][2][3] |
| Appearance | Yellow to green to red to brown powder or lumps | [1][4] |
| Melting Point | 105.0 - 115.0 °C | [1][4] |
| IUPAC Name | 1-isothiocyanato-2-methoxy-4-nitrobenzene | [1][4] |
| InChI Key | NXWXXLFRMVILJN-UHFFFAOYSA-N | [1] |
Proposed Synthesis
The synthesis of aryl isothiocyanates from the corresponding primary amines is a well-established transformation in organic chemistry.[5] While various reagents like the highly toxic thiophosgene can be used, a common and effective method involves the reaction of the amine with carbon disulfide to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.[5][6]
The proposed synthesis for 2-Methoxy-4-nitrophenyl isothiocyanate starts from the commercially available 2-methoxy-4-nitroaniline. The electron-withdrawing nitro group on the aniline may require a two-step process for efficient conversion.[5]
Synthesis Workflow Diagram
The following diagram illustrates the proposed two-step reaction pathway from the starting aniline to the final isothiocyanate product.
Detailed Experimental Protocol: Synthesis
This protocol is a generalized procedure adapted from established methods for synthesizing aryl isothiocyanates from electron-deficient anilines.[5][6] Optimization may be required.
Materials:
-
2-methoxy-4-nitroaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
Step 1: Formation of the Dithiocarbamate Salt
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
While stirring vigorously, add carbon disulfide (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
Step 2: Decomposition to Isothiocyanate
-
Cool the reaction mixture containing the dithiocarbamate salt back to 0 °C.
-
Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes and then at room temperature for 1-3 hours, again monitoring by TLC.
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer two times with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This involves spectroscopic analysis to elucidate the molecular structure.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 2-Methoxy-4-nitrophenyl isothiocyanate.
Mass Spectrometry (GC-MS) Mass spectrometry confirms the molecular weight of the compound.
| m/z (Relative Intensity) | Assignment | Source |
| 210 | [M]⁺ (Molecular Ion) | [3] |
| 164 | [M - NO₂]⁺ | [3] |
| 132 | [M - NO₂ - S]⁺ | [3] |
Infrared (IR) Spectroscopy (Predicted) IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2100 - 2000 | Strong, Broad | Asymmetric N=C=S stretch |
| ~ 1520, 1340 | Strong | Asymmetric & Symmetric NO₂ stretch |
| ~ 1250 | Strong | Asymmetric C-O-C stretch (Aryl Ether) |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted) ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Data is predicted for a solution in CDCl₃.
¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.9 - 8.1 | m | 2H | Aromatic protons ortho/meta to NO₂ |
| ~ 7.2 - 7.4 | d | 1H | Aromatic proton ortho to NCS |
| ~ 3.9 - 4.0 | s | 3H | Methoxy protons (-OCH₃) |
¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 155 - 160 | C-OCH₃ |
| ~ 140 - 145 | C-NO₂ |
| ~ 135 - 140 | N=C=S |
| ~ 125 - 130 | C-NCS |
| ~ 110 - 125 | Aromatic C-H |
| ~ 56 - 58 | -OCH₃ |
Characterization Workflow Diagram
This diagram outlines the logical flow for the characterization of the newly synthesized compound.
Detailed Experimental Protocol: Characterization
Instrumentation:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[7]
-
IR Spectroscopy: Spectra obtained using a Fourier-Transform Infrared (FTIR) spectrometer, with the sample analyzed as a KBr pellet or as a thin film.[8]
-
Mass Spectrometry: Mass spectra recorded on a mass spectrometer, potentially coupled with Gas Chromatography (GC-MS) for separation and analysis.[3]
-
Melting Point: Determined using a calibrated melting point apparatus.[1]
Procedure:
-
Sample Preparation: Ensure the purified product is thoroughly dried to remove any residual solvent before analysis.
-
NMR Analysis: Prepare a dilute solution (~5-10 mg) of the compound in ~0.6 mL of CDCl₃ in an NMR tube. Acquire ¹H and ¹³C spectra.
-
IR Analysis: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk, or cast a thin film on a salt plate from a volatile solvent. Obtain the IR spectrum.
-
MS Analysis: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Analyze via direct infusion or GC-MS.
-
Melting Point Determination: Place a small amount of the crystalline solid in a capillary tube and determine the melting range. A sharp melting range is indicative of high purity. The reported range is 105.0-115.0 °C.[1][4]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. 2-Isothiocyanato-1-methoxy-4-nitrobenzene | C8H6N2O3S | CID 522431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-4-nitrophenyl isothiocyanate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Isothiocyanate synthesis [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
